molecular formula C7H8BrN3O2 B3029295 Ethyl 3-amino-6-bromopyrazine-2-carboxylate CAS No. 612835-51-5

Ethyl 3-amino-6-bromopyrazine-2-carboxylate

Cat. No.: B3029295
CAS No.: 612835-51-5
M. Wt: 246.06
InChI Key: FOIBKOMYLPCEEM-UHFFFAOYSA-N
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Description

Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a chemical compound with the molecular formula C7H8BrN3O2 It is a derivative of pyrazine, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-amino-6-bromopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the bromination of 3-amino-2-pyrazinecarboxylic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled temperature conditions to ensure selectivity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high product purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-6-bromopyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

    Esterification: Ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Substitution: Sodium azide, potassium thiocyanate, or amines in polar solvents.

    Oxidation: Potassium permanganate or hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Various substituted pyrazines depending on the nucleophile used.

    Oxidation Products: Nitro derivatives.

    Reduction Products: Amino derivatives.

    Hydrolysis Products: 3-amino-6-bromopyrazine-2-carboxylic acid.

Mechanism of Action

The mechanism of action of ethyl 3-amino-6-bromopyrazine-2-carboxylate involves its interaction with specific molecular targets. In pharmaceutical applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can act as an inhibitor of RNA-dependent RNA polymerase, a key enzyme in the replication of certain viruses . The bromine and amino groups play crucial roles in binding to the active sites of these targets, thereby modulating their activity .

Comparison with Similar Compounds

Ethyl 3-amino-6-bromopyrazine-2-carboxylate can be compared with other pyrazine derivatives:

Biological Activity

Ethyl 3-amino-6-bromopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C7H8BrN3O2, characterized by a pyrazine ring with an amino group at position 3, a bromine atom at position 6, and an ethyl ester group at the carboxylic acid position (position 2). This unique structure contributes to its biological reactivity and potential therapeutic applications.

Biological Activities

This compound exhibits several promising biological activities:

  • Anticancer Properties : Similar pyrazine derivatives have shown potential as anticancer agents. Studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Antiviral Activity : The compound has been investigated for its antiviral properties, particularly its ability to inhibit RNA-dependent RNA polymerase, a crucial enzyme for viral replication. This mechanism is particularly relevant in the context of emerging viral diseases.
  • Enzyme Inhibition : this compound may interact with specific enzymes or receptors involved in disease pathways, making it a candidate for drug development targeting various conditions.

The mechanism of action involves the compound's interaction with biological targets. For instance, it may act as an inhibitor of key enzymes involved in cancer and viral replication pathways. Research suggests that the presence of the bromine atom enhances its reactivity, potentially increasing its binding affinity to these targets .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameMolecular FormulaKey Features
Mthis compoundC7H8BrN3O2Contains a methyl group instead of an ethyl group
Methyl 6-bromo-3-(methylamino)pyrazine-2-carboxylateC8H10BrN3O2Features an additional methylamino group
Methyl 3,5-diamino-6-bromopyrazine-2-carboxylateC8H10BrN4O2Has two amino groups, enhancing potential reactivity

This compound stands out due to its unique combination of functional groups that may enhance its solubility and biological activity compared to other similar compounds.

Research Findings and Case Studies

  • Anticancer Studies : Research has demonstrated that derivatives of this compound exhibit cytotoxic effects on various cancer cell lines. For example, studies have shown that these compounds can induce apoptosis in breast cancer cells through caspase activation pathways.
  • Antiviral Research : A study focusing on the compound's antiviral properties highlighted its efficacy against RNA viruses. The mechanism involves inhibition of viral replication by targeting essential viral enzymes, which could lead to new therapeutic strategies against viral infections .
  • Synthetic Applications : this compound serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its versatility in organic synthesis makes it valuable for developing novel therapeutic agents .

Properties

IUPAC Name

ethyl 3-amino-6-bromopyrazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOIBKOMYLPCEEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC(=CN=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70856632
Record name Ethyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

612835-51-5
Record name Ethyl 3-amino-6-bromopyrazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70856632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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